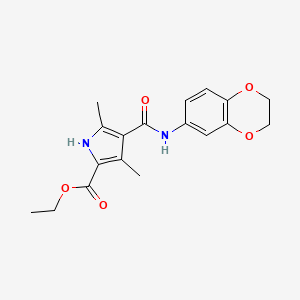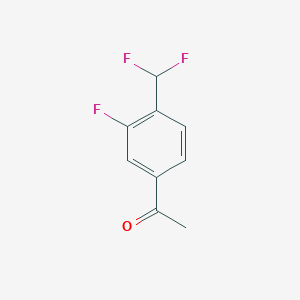
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrrole ring, and an ethyl ester group, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow reactors and automated synthesis platforms .
化学反応の分析
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents such as sodium methoxide or lithium aluminum hydride, leading to the formation of substituted products
科学的研究の応用
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings
作用機序
The mechanism of action of ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
類似化合物との比較
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds, such as:
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but lacks the pyrrole and carbamoyl groups, making it less versatile in terms of chemical reactivity.
Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate:
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-4-23-18(22)16-10(2)15(11(3)19-16)17(21)20-12-5-6-13-14(9-12)25-8-7-24-13/h5-6,9,19H,4,7-8H2,1-3H3,(H,20,21) |
InChIキー |
UBIPZFNAFOPATJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)

![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)






![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)


